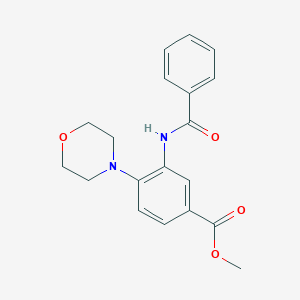
2,4-dimethoxy-6-phenoxy-1,3,5-triazine
Vue d'ensemble
Description
2,4-dimethoxy-6-phenoxy-1,3,5-triazine, commonly known as DPT, is a heterocyclic organic compound with a molecular formula C12H11N3O3. It is a triazine derivative that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and chemical biology. DPT possesses unique chemical and physical properties that make it a versatile compound for a wide range of applications.
Applications De Recherche Scientifique
Crystal Structure Analysis
Fridman, Kapon, and Kaftory (2003) described the crystal structures of derivatives of 2,4-dimethoxy-1,3,5-triazine. These derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine and 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol, displayed unique conformations and bonding interactions, highlighting the importance of 2,4-dimethoxy-6-phenoxy-1,3,5-triazine in understanding molecular structures (Fridman, Kapon, & Kaftory, 2003).
Catalysis and Chemical Synthesis
Peng et al. (2017) explored 4,6-dimethoxy-1,3,5-triazin-2-yloxy as a new directing group for catalytic C–H acetoxylation of arenes. This research underscores the role of triazine derivatives in facilitating selective chemical transformations, which is crucial for synthesizing complex organic compounds (Peng et al., 2017).
Recyclable Hypervalent Iodine(III) Reagents
Thorat, Bhong, and Karade (2013) developed 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine as a recyclable reagent for chlorination and oxidation reactions. This highlights the utility of triazine derivatives in creating environmentally friendly and sustainable chemical reagents (Thorat, Bhong, & Karade, 2013).
Nonlinear Optical Materials
Boese et al. (2002) investigated the crystal structures of triazine derivatives for applications in nonlinear optics (NLO). Their work indicates that 2,4-dimethoxy-6-phenoxy-1,3,5-triazine derivatives could be potential candidates for developing new materials with NLO properties (Boese et al., 2002).
Polymer Synthesis
Kucharski et al. (1982) described the synthesis and properties of 2,4-diallyloxy-6-phenoxy-1,3,5-triazine. This research demonstrates the potential of triazine derivatives in polymer science, particularly in the synthesis of novel polymers with specific properties (Kucharski & Mazurkiewicz, 1982).
Propriétés
IUPAC Name |
2,4-dimethoxy-6-phenoxy-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-15-9-12-10(16-2)14-11(13-9)17-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCBQSGONOBZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)OC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)


![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)
![N-(4-{2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5841737.png)
![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)
![5-hydroxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5841746.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5841750.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5841752.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5841764.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)
![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)
![7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5841792.png)